molecular formula C14H16NO2P B14744253 Phenyl N,N-dimethyl-P-phenylphosphonamidate CAS No. 5467-93-6

Phenyl N,N-dimethyl-P-phenylphosphonamidate

Cat. No.: B14744253
CAS No.: 5467-93-6
M. Wt: 261.26 g/mol
InChI Key: KNDCSEDECNWVKD-UHFFFAOYSA-N
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Description

Phenyl N,N-dimethyl-P-phenylphosphonamidate is an organic compound with the molecular formula C14H16NO2P It is known for its unique structure, which includes a phosphonamidate group bonded to phenyl and N,N-dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl N,N-dimethyl-P-phenylphosphonamidate can be synthesized through the reaction of dimethyl phenylphosphonite with benzyl azide under anhydrous conditions. The reaction is typically carried out in an inert atmosphere, such as argon, and stirred at room temperature for an extended period, usually around 16 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes ensuring the availability of high-purity reagents and maintaining stringent reaction conditions to achieve consistent yields and purity.

Chemical Reactions Analysis

Types of Reactions

Phenyl N,N-dimethyl-P-phenylphosphonamidate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonates.

    Reduction: Reduction reactions can convert it into phosphines.

    Substitution: It can undergo nucleophilic substitution reactions, where the phenyl or N,N-dimethyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or alcohols are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphonates, while reduction results in phosphines.

Scientific Research Applications

Phenyl N,N-dimethyl-P-phenylphosphonamidate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonamidate linkages.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying biological phosphonamidate interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or pathways.

    Industry: It is used in the development of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of Phenyl N,N-dimethyl-P-phenylphosphonamidate involves its interaction with molecular targets such as enzymes. The phosphonamidate group can mimic the transition state of enzyme-catalyzed reactions, thereby inhibiting enzyme activity. This makes it a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors.

Comparison with Similar Compounds

Similar Compounds

    Dimethylphenylphosphine: Similar in structure but lacks the phosphonamidate group.

    N,N-Dimethyl-p-phenylenediamine: Contains a similar N,N-dimethyl group but differs in its overall structure and reactivity.

Uniqueness

Phenyl N,N-dimethyl-P-phenylphosphonamidate is unique due to its phosphonamidate group, which imparts distinct reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its role in enzyme inhibition set it apart from other similar compounds.

Properties

CAS No.

5467-93-6

Molecular Formula

C14H16NO2P

Molecular Weight

261.26 g/mol

IUPAC Name

N-methyl-N-[phenoxy(phenyl)phosphoryl]methanamine

InChI

InChI=1S/C14H16NO2P/c1-15(2)18(16,14-11-7-4-8-12-14)17-13-9-5-3-6-10-13/h3-12H,1-2H3

InChI Key

KNDCSEDECNWVKD-UHFFFAOYSA-N

Canonical SMILES

CN(C)P(=O)(C1=CC=CC=C1)OC2=CC=CC=C2

Origin of Product

United States

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